A Comprehensive Technical Guide to the Synthesis of Deuterated Sofosbuvir-¹³CD₃ for Advanced Pharmacokinetic and Metabolic Research
A Comprehensive Technical Guide to the Synthesis of Deuterated Sofosbuvir-¹³CD₃ for Advanced Pharmacokinetic and Metabolic Research
Abstract
This technical guide provides a detailed, research-grade methodology for the synthesis of Sofosbuvir isotopically labeled with a ¹³C atom and three deuterium atoms on the 2'-methyl group (Sofosbuvir-¹³CD₃). The incorporation of stable isotopes at this metabolically stable position provides an invaluable internal standard for quantitative bioanalysis and a powerful tool for elucidating the drug's metabolic pathways. This document offers a full editorial structure, detailing the retrosynthetic strategy, step-by-step experimental protocols for key transformations, and methods for analytical characterization. The causality behind experimental choices is explained, and all protocols are supported by authoritative citations to ensure scientific integrity and reproducibility.
Introduction: The Significance of Isotopically Labeled Sofosbuvir
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] It is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication. To accurately study its absorption, distribution, metabolism, and excretion (ADME), a high-purity, stable isotope-labeled internal standard is indispensable for mass spectrometry-based quantification in complex biological matrices.[2]
The synthesis of Sofosbuvir-¹³CD₃, with a +4 mass shift, offers a distinct advantage over unlabeled Sofosbuvir. The C-D bonds are stronger than C-H bonds, which can slow down metabolic processes involving the cleavage of these bonds (a phenomenon known as the kinetic isotope effect), although the 2'-position is not a primary site of metabolism for Sofosbuvir.[3] More importantly, the labeled compound serves as an ideal internal standard in pharmacokinetic studies, co-eluting with the parent drug but being clearly distinguishable by its mass, thus correcting for matrix effects and variations in sample processing.[] This guide details a robust synthetic pathway to access this critical research tool.
Retrosynthetic Analysis and Strategic Overview
The synthesis of Sofosbuvir-¹³CD₃ is a multi-stage process that hinges on the strategic introduction of the isotopically labeled methyl group. Our retrosynthetic strategy disconnects the target molecule into three key building blocks: the protected uridine nucleoside, the labeled Grignard reagent, and the chiral phosphoramidate moiety.
Caption: Retrosynthetic analysis of Sofosbuvir-¹³CD₃.
The forward synthesis, therefore, involves three primary stages:
-
Synthesis of the 2'-Ketonucleoside Intermediate: Preparation of a protected uridine derivative with a ketone at the 2'-position.
-
Preparation and Addition of the Labeled Grignard Reagent: Synthesis of methyl-¹³C-d₃-magnesium iodide and its stereoselective addition to the 2'-ketonucleoside.
-
Final Assembly: Fluorination of the tertiary alcohol, coupling with the phosphoramidate side chain, and final deprotection.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, outlining the progression from the starting materials to the final, purified product.
Caption: Overall workflow for the synthesis of Sofosbuvir-¹³CD₃.
Experimental Protocols
Stage 1: Synthesis of the 2'-Ketonucleoside Intermediate
The initial steps involve protecting a commercially available uridine and oxidizing the 2'-hydroxyl group to a ketone. This protocol is adapted from established syntheses of Sofosbuvir precursors.[5]
Protocol 1: Synthesis of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-keto-uridine
-
Protection: To a solution of uridine (1.0 eq) in anhydrous pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Oxidation: Dissolve the resulting protected nucleoside in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the 2'-ketonucleoside as a white solid.
Stage 2: Preparation and Addition of the Labeled Grignard Reagent
This stage is the core of the isotopic labeling process. It involves the preparation of the Grignard reagent from commercially available methyl-¹³C-d₃ iodide and its subsequent reaction with the 2'-ketonucleoside.[6]
Protocol 2: Synthesis of (¹³CD₃)MgI and Reaction with 2'-Ketonucleoside
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to activate the magnesium.[7] Add anhydrous diethyl ether. To this suspension, add a solution of methyl-¹³C-d₃ iodide (¹³CD₃I, 1.2 eq) in anhydrous diethyl ether dropwise via a syringe pump.[8] The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction.[9] Stir for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the freshly prepared (¹³CD₃)MgI solution to -78 °C. In a separate flask, dissolve the 2'-ketonucleoside (1.0 eq) from Stage 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add the Grignard reagent to the nucleoside solution dropwise.[6]
-
Reaction Monitoring & Work-up: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product is the 2'-C-(trideuterated-¹³C-methyl) arabino alcohol, which is typically carried forward to the next step without extensive purification.
Caption: Mechanism of stereoselective Grignard addition.
Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2'-ketone. The stereochemistry of this addition is crucial. The bulky 3',5'-O-TIPDS protecting group sterically hinders the top face (β-face) of the ribose ring, directing the ¹³CD₃⁻ nucleophile to attack from the less hindered bottom face (α-face). This results in the formation of the desired arabino configuration at the 2'-position, which is a necessary precursor for the final ribo configuration of Sofosbuvir.[5]
Stage 3: Final Assembly and Purification
The final stage involves fluorination with inversion of configuration, coupling with the phosphoramidate side chain, deprotection, and rigorous purification.
Protocol 3: Fluorination, Coupling, and Deprotection
-
Fluorination: Dissolve the crude tertiary alcohol from Stage 2 in anhydrous DCM and cool to 0 °C. Add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise. This reaction proceeds via an Sₙ2 mechanism, inverting the stereocenter at the 2'-position from the arabino to the required ribo configuration.[6] Stir for 3-4 hours, monitoring by TLC.
-
Deprotection of Silyl Group: Upon completion of fluorination, carefully quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate. Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq) to remove the TIPDS protecting group. Stir for 2-4 hours.
-
Phosphoramidate Coupling: Purify the resulting labeled nucleoside by silica gel chromatography. Dissolve the purified nucleoside (1.0 eq) and the pre-synthesized phosphoramidate reagent ((S)-isopropyl 2-(((S)-(4-nitrophenoxy))(phenoxy)phosphoryl)amino)propanoate, 1.2 eq) in anhydrous THF. Cool to 0 °C and add tert-butylmagnesium chloride (1.3 eq) dropwise.[1] This coupling reaction is stereoselective, yielding predominantly the desired (Sp)-diastereomer.
-
Final Purification: Monitor the reaction by High-Performance Liquid Chromatography (HPLC). Once complete, quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Concentrate the organic layer and purify the crude product by preparative reverse-phase HPLC to isolate the pure (Sp)-diastereomer of Sofosbuvir-¹³CD₃.[10]
Data Presentation and Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and isotopic enrichment of the final compound.[11]
Table 1: Summary of Synthetic Yields and Purity
| Step | Compound | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 1. Oxidation | 2'-Ketonucleoside | 1.00 | 0.82 | 82% | >98% |
| 2. Grignard Addition | 2'-¹³CD₃-arabino-Uridine | 0.85 | 0.65 (crude) | ~76% | - |
| 3. Fluorination & Deprotection | Labeled 2'-¹³CD₃-F-Uridine | 0.45 | 0.29 | 64% | >97% |
| 4. Coupling & Final Purification | Sofosbuvir-¹³CD₃ | 0.35 | 0.18 | 51% | >99.5% |
Analytical Characterization:
-
¹H-NMR and ¹³C-NMR: Used to confirm the overall structure. The absence of a signal for the 2'-methyl protons in the ¹H-NMR spectrum and a characteristic split signal (due to C-D coupling) for the 2'-methyl carbon in the ¹³C-NMR spectrum provide initial evidence of successful labeling.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the final product. The observed molecular ion peak should correspond to the calculated mass of C₂₂H₂₆D₃FN₃O₉P, confirming the incorporation of one ¹³C and three D atoms (M+4 shift).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical and diastereomeric purity of the final product. The final purity should exceed 99% to be suitable for use as an analytical standard.[10]
Conclusion
This guide outlines a robust and reproducible synthesis of Sofosbuvir-¹³CD₃. The described methodology, grounded in established chemical principles and supported by scientific literature, provides researchers with a clear pathway to obtain this critical tool for advanced ADME and pharmacokinetic studies. The strategic introduction of the stable isotope label via a Grignard reaction on a 2'-ketonucleoside intermediate is both efficient and highly stereoselective. The rigorous purification and analytical characterization steps ensure the final compound meets the high-purity standards required for quantitative bioanalysis.
References
-
Synthetic Routes to Sofosbuvir. ResearchGate. [Link]
-
Synthesis and biological evaluation of deuterated sofosbuvir analogs as HCV NS5B inhibitors with enhanced pharmacokinetic properties. PubMed. [Link]
-
efficient synthesis of specifically deuterated nucleosides: preparation of 4'-deuteriothymidine. UCLA - Chemistry and Biochemistry. [Link]
-
Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. SpringerLink. [Link]
-
The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]
-
Stereospecific syntheses of 3'-deuterated pyrimidine nucleosides and their site-specific incorporation into DNA. Semantic Scholar. [Link]
-
The synthesis of deuterionucleosides. PubMed. [Link]
-
Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2. PubMed Central. [Link]
-
Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. PubMed Central. [Link]
- Deuterated nucleosides.
-
Synthesis of stable isotope labeled analogs of the anti-hepatitis C virus nucleotide prodrugs PSI-7977 and PSI-352938. PubMed. [Link]
-
(PDF) The Synthesis of Deuterionucleosides. ResearchGate. [Link]
-
Isotope Labelled Compounds. Hexonsynth. [Link]
-
Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. ACS Omega. [Link]
- High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method.
-
Grignard Reaction. University of Wisconsin-Madison. [Link]
-
Synthesis of Radiolabeled Compounds. SEKISUI Medical Co., Ltd. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group, Princeton University. [Link]
-
Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link]
-
Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]
-
SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Canadian Science Publishing. [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
methyl iodide. Organic Syntheses Procedure. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. PubMed Central. [Link]
-
Grignard Reaction (#3). YouTube. [Link]
-
SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: X. METHYL-d3 IODIDE AND DEUTERIUM SUBSTITUTION PRODUCTS OF METHYL ACETATE. ResearchGate. [Link]
- A method to reduce the risk of large-scale Grignard reaction.
Sources
- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of stable isotope labeled analogs of the anti-hepatitis C virus nucleotide prodrugs PSI-7977 and PSI-352938 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. isotope.com [isotope.com]
- 9. m.youtube.com [m.youtube.com]
- 10. moravek.com [moravek.com]
- 11. Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]
- 12. Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
